

HIV-1 inhibitor-24 chemical structure and properties

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Compound of Interest

Compound Name: HIV-1 inhibitor-24

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An In-depth Technical Guide to HIV-1 Inhibitor-24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **HIV-1 inhibitor-24**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is compiled from publicly available scientific literature and chemical databases, offering a valuable resource for researchers in the field of HIV drug discovery and development.

Chemical Structure and Properties

HIV-1 inhibitor-24, also identified as compound (S)-(-)-12a, is a chiral hydroxyl-substituted biphenyl-diarylpyrimidine derivative.^{[1][2][3]} Its chemical structure is characterized by a central pyrimidine core linked to two substituted phenyl rings and a chiral side chain.

Chemical Name: (S)-(-)-4-((4-((4-cyano-2-((1-hydroxypropan-2-yl)oxy)phenyl)amino)pyrimidin-2-yl)amino)benzonitrile

Molecular Formula: C₂₆H₂₁N₅O₂

Molecular Weight: 435.48 g/mol

CAS Number: 2475658-75-2

A summary of the key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₂₁ N ₅ O ₂	N/A
Molecular Weight	435.48 g/mol	N/A
CAS Number	2475658-75-2	N/A
Appearance	Solid	N/A
Purity	>98% (commercially available)	N/A

Biological Activity and Mechanism of Action

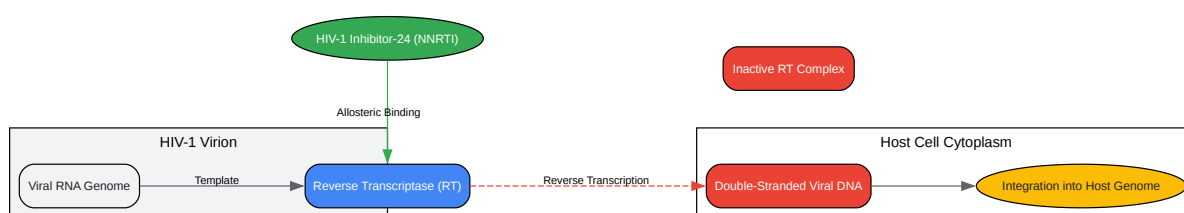
HIV-1 inhibitor-24 is a highly potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. [1][3] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to an allosteric site on the RT enzyme, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site where nucleosides bind. [4][5][6][7][8] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. [4][5][6][7][8]

The antiviral activity and cytotoxicity of **HIV-1 inhibitor-24** have been evaluated in cell-based assays. The quantitative data from these studies are summarized in Table 2.

Parameter	Value	Cell Line	Virus Strain	Reference
EC ₅₀ (50% Effective Concentration)	1.6 nM	MT-4	HIV-1 (WT)	[1][3]
IC ₅₀ (50% Inhibitory Concentration)	9.5 nM	-	HIV-1 RT	[1][3]
CC ₅₀ (50% Cytotoxic Concentration)	9.07 µM	MT-4	-	[1][3]
Selectivity Index (SI = CC ₅₀ /EC ₅₀)	5668.75	MT-4	HIV-1 (WT)	[1][3]

The high selectivity index indicates a favorable therapeutic window, with potent antiviral activity at concentrations far below those that cause cellular toxicity.

Signaling Pathway: Mechanism of NNRTI Action



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Caption: Mechanism of action of **HIV-1 inhibitor-24** as a non-nucleoside reverse transcriptase inhibitor.

Experimental Protocols

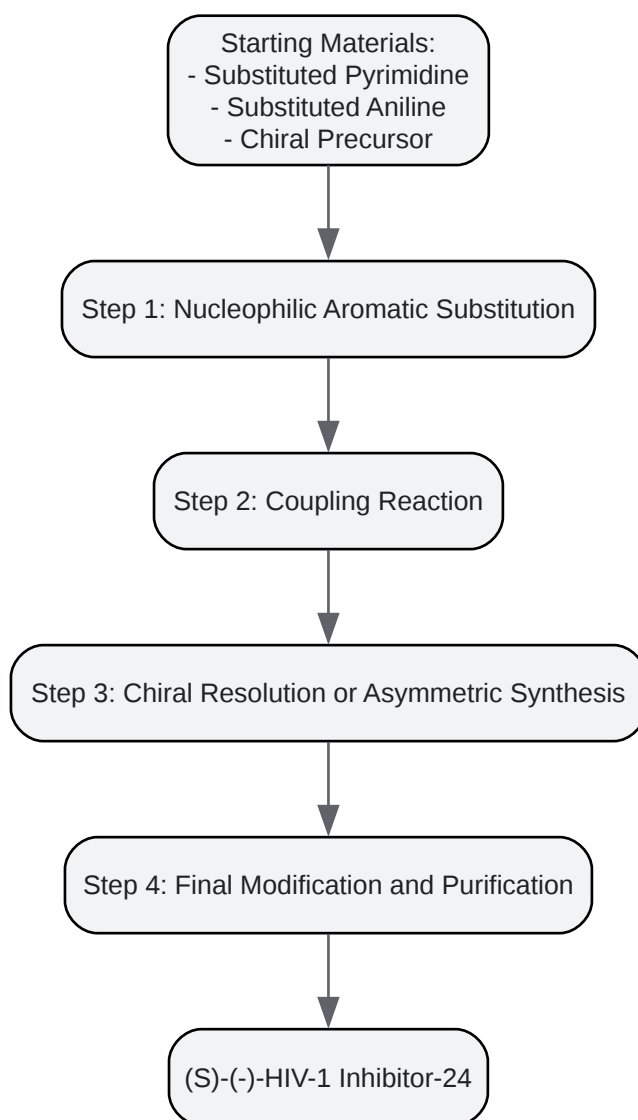
This section provides detailed methodologies for the key experiments used to characterize **HIV-1 inhibitor-24**.

Synthesis of (S)-(-)-HIV-1 Inhibitor-24

The detailed, step-by-step synthesis of (S)-(-)-**HIV-1 inhibitor-24** is described in the primary literature by Chen X, et al. (2020). While the full text of this article is not publicly available, the general synthetic strategy for related diarylpyrimidine derivatives involves a multi-step process. A representative synthesis for a similar chiral hydroxyl-substituted biphenyl-diarylpyrimidine is outlined below. It is important to note that this is a generalized procedure and the specific reagents, conditions, and purification methods for (S)-(-)-12a may differ.

Disclaimer: The following is a representative synthesis and may not be the exact procedure for **HIV-1 inhibitor-24**. Researchers should consult the primary literature for the precise experimental details.

General Synthetic Workflow:



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Caption: Generalized synthetic workflow for chiral diarylpyrimidine NNRTIs.

Anti-HIV Activity Assay in MT-4 Cells

The antiviral activity of **HIV-1 inhibitor-24** is typically determined using a cell-based assay with MT-4 cells, which are highly susceptible to HIV-1 infection.

Materials:

- MT-4 cells

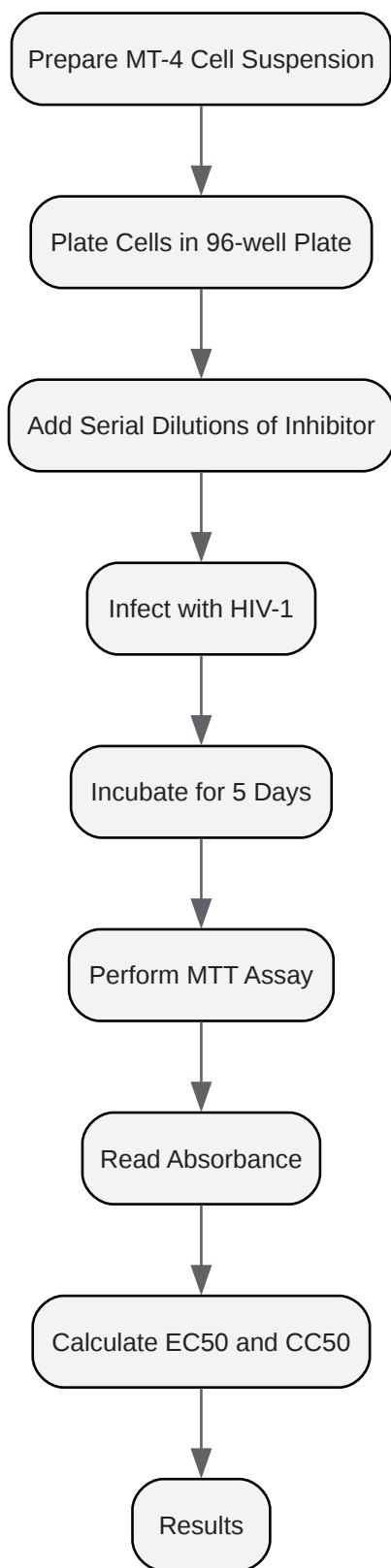
- HIV-1 stock (e.g., IIB strain)
- **HIV-1 inhibitor-24** (and other test compounds)
- Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, antibiotics)
- 96-well microtiter plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilizing agent (e.g., acidified isopropanol)
- Microplate reader

Protocol:

- Cell Preparation: Seed MT-4 cells into 96-well plates at a density of approximately 1×10^4 cells per well in 100 μL of culture medium.
- Compound Preparation: Prepare serial dilutions of **HIV-1 inhibitor-24** in culture medium.
- Infection: Add 50 μL of the diluted compound and 50 μL of a predetermined titer of HIV-1 stock to the wells containing the MT-4 cells. Include control wells with cells only (mock infection) and cells with virus but no compound (virus control).
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5 days.
- MTT Assay:
 - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
 - Add 100 μL of the solubilizing agent to each well to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the 50% effective concentration (EC_{50}) and 50% cytotoxic concentration (CC_{50}) by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for Anti-HIV Assay:



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Caption: Workflow for determining anti-HIV activity in MT-4 cells.

Recombinant HIV-1 RT Inhibition Assay

The direct inhibitory effect of **HIV-1 inhibitor-24** on the reverse transcriptase enzyme is measured using a cell-free enzymatic assay.

Materials:

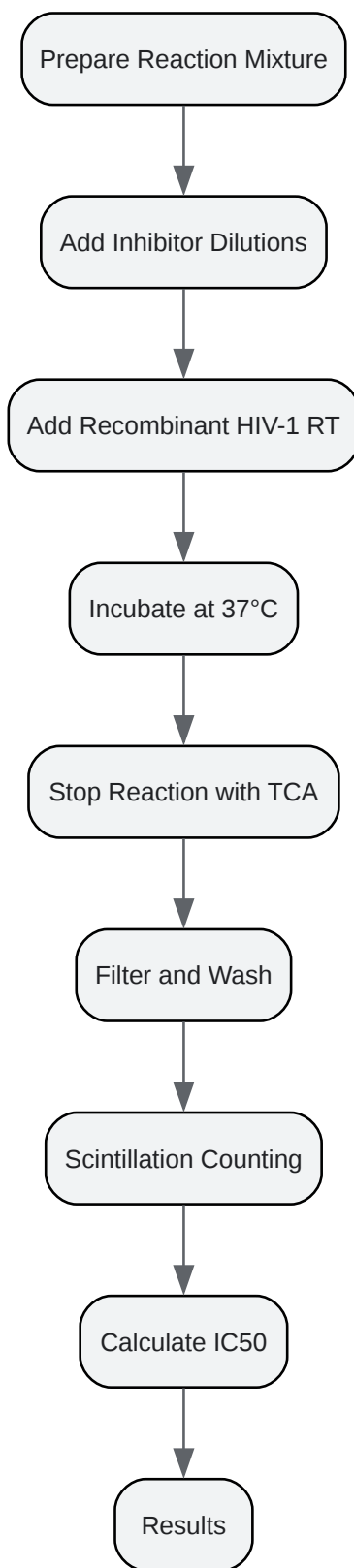
- Recombinant HIV-1 reverse transcriptase
- Poly(rA)-oligo(dT) template-primer
- [³H]-dTTP (radiolabeled deoxythymidine triphosphate)
- Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- **HIV-1 inhibitor-24** (and other test compounds)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

Protocol:

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
- **Inhibitor Addition:** Add various concentrations of **HIV-1 inhibitor-24** to the reaction tubes. Include a control with no inhibitor.
- **Enzyme Addition:** Initiate the reaction by adding a known amount of recombinant HIV-1 RT.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
- **Reaction Termination:** Stop the reaction by adding cold TCA.

- **Precipitation and Filtration:** Precipitate the newly synthesized radiolabeled DNA on ice and collect the precipitate by filtering through glass fiber filters.
- **Washing:** Wash the filters with cold TCA and ethanol to remove unincorporated [^3H]-dTTP.
- **Scintillation Counting:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the 50% inhibitory concentration (IC_{50}) by plotting the percentage of RT inhibition against the inhibitor concentration.

Experimental Workflow for RT Inhibition Assay:



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